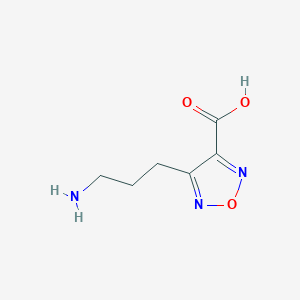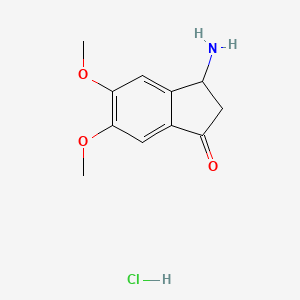
4-Bromo-2-fluoro-6-nitroanisole
描述
4-Bromo-2-fluoro-6-nitroanisole is an organic compound with the molecular formula C7H5BrFNO3 It is a substituted anisole derivative, characterized by the presence of bromine, fluorine, and nitro groups on the benzene ring, along with a methoxy group
作用机制
Target of Action
Similar compounds such as 2-fluoro-4-nitroanisole have been used as biochemical photoprobes for proteins , suggesting that 4-Bromo-2-fluoro-6-nitroanisole may also interact with proteins.
Mode of Action
It is known that nitroaromatic compounds can undergo photoreaction with nucleophiles . This suggests that this compound may interact with its targets through a similar mechanism.
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
Safety data indicates that it may cause skin and eye irritation, and may also cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its photoreactive nature suggests that light exposure could affect its activity . Additionally, safety data suggests that it should be handled in a well-ventilated area to minimize respiratory irritation .
生化分析
Biochemical Properties
4-Bromo-2-fluoro-6-nitroanisole plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with various enzymes and proteins, facilitating nucleophilic substitution and free radical bromination reactions . The compound’s interactions with biomolecules are primarily driven by its electron-withdrawing nitro group, which enhances its reactivity in electrophilic aromatic substitution reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins . The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s nitro group plays a crucial role in these interactions, facilitating the formation of stable complexes with target enzymes . Additionally, it can induce changes in gene expression by interacting with DNA and transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing adverse effects . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating a dose-dependent response in various biochemical assays .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism leads to the formation of various metabolites, which can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size . These factors determine its ability to cross cellular membranes and reach target sites within cells .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization, with distinct effects observed in different cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-nitroanisole typically involves a multi-step process starting from commercially available precursors. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzene ring using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 4-Bromo-2-fluoro-6-nitroanisole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using zinc and ammonium chloride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or zinc powder with ammonium chloride in ethanol.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives like 4-azido-2-fluoro-6-nitroanisole.
Reduction: Formation of 4-bromo-2-fluoro-6-aminoanisole.
Oxidation: Formation of 4-bromo-2-fluoro-6-nitrobenzoic acid.
科学研究应用
4-Bromo-2-fluoro-6-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
相似化合物的比较
- 4-Bromo-2-fluoro-6-nitrophenyl methyl ether
- 5-Bromo-1-fluoro-2-methoxy-3-nitrobenzene
Comparison: 4-Bromo-2-fluoro-6-nitroanisole is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
5-bromo-1-fluoro-2-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCAYLYLJKBSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339595 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74266-66-3 | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-fluoro-6-nitroanisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)





![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)


![Ethyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1268263.png)
![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)
![Indeno[2,1-b]chromene-6-carbaldehyde](/img/structure/B1268269.png)


